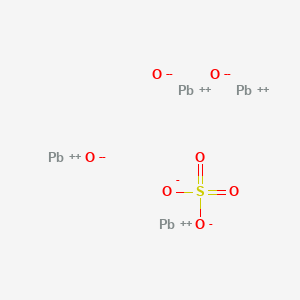
Tribasic lead sulfate
Cat. No. B8368286
M. Wt: 9.7e+02 g/mol
InChI Key: OCWMFVJKFWXKNZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04324768
Procedure details


Water was added to the starting lead monoxide powder containing 0.89% or 0.07% of PbOn to form a slurry having a PbO concentration of 93 g/l and a pH value of 9.8. A 2-liter capacity beaker was charged with 985 ml of the so prepared lead monoxide slurry, and 0.7 ml of acetic acid having a concentration of 2.2 moles/l was added to the slurry on a water bath under agitation by a glass vane. The mixture was agitated for 10 minutes, and 0.8 ml of hydroxylamine sulfate having a concentration of 0.84 mole/l and 0.03 g of powdery tartaric acid were added to the mixture. The mixture was sufficiently agitated to reduce lead peroxide present in the lead monoxide slurry (pH=9.7), and then, the mixture was heated. When the slurry temperature was elevated to 65° to 70° C., 26.61 ml of sulfuric acid having a concentration of 3.861 moles/l was gradually added dropwise to the slurry over a period of 30 minutes (the pH value was 6.3 or 6.4 at the initial stage of addition) and the mixture was agitated at 65° to 70° C. for 40 minutes to effect aging. Thus, there were obtained two kinds of tribasic lead sulfate base slurries having pH values of 8.4 and 8.5, respectively.









Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=[O:2].NO.C(O)(=O)C(C(C(O)=O)O)[OH:10].[O:18]=[Pb:19]=O.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>[Pb]=O.C(O)(=O)C.O>[O-2:2].[O-2:10].[O-2:18].[O-:24][S:21]([O-:25])(=[O:23])=[O:22].[Pb+2:19].[Pb+2:19].[Pb+2:19].[Pb+2:19] |f:0.1,8.9.10.11.12.13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Pb]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NO
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Pb]=O
|
Step Four
|
Name
|
|
|
Quantity
|
26.61 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Pb]=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Pb]=O
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Pb]=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 0.89% or 0.07% of PbOn
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a slurry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the slurry on a water bath under agitation by a glass vane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was sufficiently agitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 65° to 70° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
stage of addition) and the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was agitated at 65° to 70° C. for 40 minutes
|
|
Duration
|
40 min
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

